2-fluoro-6-methoxybenzene-1-sulfonyl chloride

Pharmaceutical Analysis Reference Standards ANDA Filing

2-Fluoro-6-methoxybenzene-1-sulfonyl chloride (CAS 1176126-31-0, molecular formula C₇H₆ClFO₃S, MW 224.64 g/mol) is an aromatic sulfonyl chloride featuring a distinctive ortho,ortho-disubstitution pattern in which both the fluorine atom (position and methoxy group (position occupy positions ortho to the sulfonyl chloride moiety. This compound is formally designated as Dabrafenib Impurity 7, a regulated reference standard used in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) filings for the FDA-approved BRAF V600E/K inhibitor Dabrafenib (Tafinlar).

Molecular Formula C7H6ClFO3S
Molecular Weight 224.64 g/mol
CAS No. 1176126-31-0
Cat. No. B1393004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-6-methoxybenzene-1-sulfonyl chloride
CAS1176126-31-0
Molecular FormulaC7H6ClFO3S
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)F)S(=O)(=O)Cl
InChIInChI=1S/C7H6ClFO3S/c1-12-6-4-2-3-5(9)7(6)13(8,10)11/h2-4H,1H3
InChIKeyXJAVLIIXUXQDBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-methoxybenzene-1-sulfonyl chloride (CAS 1176126-31-0): A Regiospecific Benzenesulfonyl Chloride for Pharmaceutical Reference Standards and Ortho-Substituted Building Block Applications


2-Fluoro-6-methoxybenzene-1-sulfonyl chloride (CAS 1176126-31-0, molecular formula C₇H₆ClFO₃S, MW 224.64 g/mol) is an aromatic sulfonyl chloride featuring a distinctive ortho,ortho-disubstitution pattern in which both the fluorine atom (position 2) and methoxy group (position 6) occupy positions ortho to the sulfonyl chloride moiety . This compound is formally designated as Dabrafenib Impurity 7, a regulated reference standard used in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) filings for the FDA-approved BRAF V600E/K inhibitor Dabrafenib (Tafinlar) [1]. It is supplied with detailed characterization data compliant with regulatory guidelines and can be traced against pharmacopeial standards (USP or EP) .

Why 2-Fluoro-6-methoxybenzene-1-sulfonyl Chloride Cannot Be Replaced by Generic Benzenesulfonyl Chloride or Regioisomeric Analogs


Simple substitution of 2-fluoro-6-methoxybenzene-1-sulfonyl chloride with unsubstituted benzenesulfonyl chloride (CAS 98-09-9) or regioisomeric analogs such as 5-fluoro-2-methoxybenzenesulfonyl chloride (CAS 67475-56-3) or 2-fluoro-4-methoxybenzenesulfonyl chloride (CAS 1016516-68-9) fails on two independent grounds. First, this compound possesses a specific regulatory identity as Dabrafenib Impurity 7 [1]; no other regioisomer is recognized as a Dabrafenib-related impurity reference standard, making it irreplaceable for ANDA filing, forced degradation studies, and pharmacopeial compliance workflows. Second, the 2-fluoro-6-methoxy ortho,ortho-disubstitution pattern creates a sterically congested environment around the sulfonyl chloride center that is absent in monosubstituted or para-substituted analogs [2]. Literature on the 'positive ortho-effect' demonstrates that ortho-substituted benzenesulfonyl chlorides exhibit significantly altered hydrolysis and alcoholysis kinetics compared to unhindered analogs, with rate enhancements attributable to ground-state structural compression [2]. These steric and electronic perturbations directly affect reactivity in nucleophilic substitution, sulfonamide formation, and downstream coupling reactions, meaning that substitution with a different regioisomer yields products with different reaction profiles and potentially different impurity profiles in pharmaceutical contexts.

Quantitative Differentiation Evidence for 2-Fluoro-6-methoxybenzene-1-sulfonyl Chloride versus Closest Analogs


Regulatory Identity: Exclusive Designation as Dabrafenib Impurity 7 Reference Standard

2-Fluoro-6-methoxybenzene-1-sulfonyl chloride (CAS 1176126-31-0) is the only benzenesulfonyl chloride regioisomer formally designated as Dabrafenib Impurity 7, a regulated reference standard used for analytical method development, method validation (AMV), and quality control (QC) in ANDA filings for generic Dabrafenib [1]. In contrast, the closest regioisomeric analogs—including 5-fluoro-2-methoxybenzenesulfonyl chloride (CAS 67475-56-3) , 2-fluoro-4-methoxybenzenesulfonyl chloride (CAS 1016516-68-9) , and 4-fluoro-3-methoxybenzenesulfonyl chloride (CAS 887266-97-9) —possess no such regulatory designation and are supplied as general synthetic intermediates rather than as characterized impurity reference materials suitable for pharmacopeial traceability (USP or EP) [1]. The target compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for forced degradation studies, DMF filing, and commercial production quality control of Dabrafenib [2].

Pharmaceutical Analysis Reference Standards ANDA Filing Regulatory Compliance

Ortho,Ortho-Disubstitution: Unique Steric Environment around the Sulfonyl Chloride Reaction Center

The 2-fluoro-6-methoxy substitution pattern places both substituents in ortho positions relative to the sulfonyl chloride group, creating a sterically congested environment absent in all common regioisomeric analogs. The mechanistic study by Rodríguez-Dafonte (2016) established that mono- and di-ortho-substituted benzenesulfonyl chlorides exhibit a 'positive ortho-effect,' showing significantly enhanced solvolysis reactivity compared to unhindered analogs—despite the classical expectation that steric hindrance should retard nucleophilic attack at sulfur [1]. DFT calculations and X-ray crystallographic data revealed that this enhanced reactivity originates from a rigid, strongly compressed, and sterically congested ground-state structure in ortho-substituted derivatives [1]. Among commercially available fluoro-methoxy regioisomers, only the 2-fluoro-6-methoxy compound (target) and 5-fluoro-2-methoxybenzenesulfonyl chloride (CAS 67475-56-3) possess at least one ortho substituent adjacent to SO₂Cl; however, the target compound is the sole variant bearing two ortho substituents (2-F and 6-OCH₃) versus one ortho substituent (2-OCH₃ alone) in the 5-fluoro-2-methoxy analog .

Physical Organic Chemistry Reaction Kinetics Ortho-Effect Structure-Reactivity Relationships

Computed LogP Differentiation versus Unsubstituted Benzenesulfonyl Chloride

The computed octanol-water partition coefficient (LogP) for 2-fluoro-6-methoxybenzene-1-sulfonyl chloride is 1.7618, as determined by ChemScene's computational chemistry pipeline , compared to LogP 1.72 for unsubstituted benzenesulfonyl chloride (CAS 98-09-9) as reported by SIELC Technologies [1]. The modest increase (ΔLogP ≈ +0.04) reflects the combined influence of the electron-withdrawing fluorine substituent (which typically increases lipophilicity in aromatic systems) and the methoxy group. The target compound's topological polar surface area (TPSA) is 43.37 Ų with 3 hydrogen bond acceptors and 0 hydrogen bond donors , compared to a TPSA of approximately 34.14 Ų for unsubstituted benzenesulfonyl chloride (SO₂Cl contribution only).

Physicochemical Properties Lipophilicity Drug Design QSAR

Synthetic Route with Documented Yield from Patent CN115611877

A reproducible three-step synthetic route for 2-fluoro-6-methoxybenzene-1-sulfonyl chloride is disclosed in Chinese patent CN115611877 (2023) . The synthesis proceeds from 2-bromo-3-fluoroanisole (1.08 g, 5.26 mmol) via lithiation with n-butyllithium (2.5 M, 2.2 mL) in anhydrous diethyl ether at −78 °C for 2 hours, followed by SO₂ gas introduction for 30 minutes, and subsequent treatment with N-chlorosuccinimide (777 mg, 5.81 mmol) at room temperature for 1 hour. Purification by silica gel column chromatography yielded 400.0 mg of the title product (33.8% yield) . This yield is notably lower than the 60–90% yields typically reported for conventional sulfonyl chloride syntheses via direct chlorosulfonation of unsubstituted or electron-rich arenes , reflecting the additional synthetic burden imposed by the specific ortho,ortho-disubstitution pattern and the multi-step lithiation-SO₂-NCS sequence required to access this regioisomer.

Process Chemistry Synthetic Methodology Patent Literature Scale-Up

Commercially Available Purity Grades: ≥98% Enabling Precise Stoichiometric Control

2-Fluoro-6-methoxybenzene-1-sulfonyl chloride is commercially available at ≥98% purity from ChemScene (Cat. CS-0215683) and at 98% purity from ChemicalBook-listed suppliers including Pushan Industry (Shaanxi) Co. . AKSci offers the compound at 95% minimum purity specification (Cat. 7511DH) . For comparison, the closest regioisomers are available at comparable purity grades: 5-fluoro-2-methoxybenzenesulfonyl chloride at 95–98% , 2-fluoro-4-methoxybenzenesulfonyl chloride at 95%+ , and 4-fluoro-3-methoxybenzenesulfonyl chloride at ≥95% . Thus, purity alone is not a differentiating factor; rather, the ≥98% specification combined with the Dabrafenib Impurity 7 regulatory documentation constitutes the procurement-relevant distinction.

Quality Assurance Procurement Specifications Purity Analytical Chemistry

Optimal Procurement and Application Scenarios for 2-Fluoro-6-methoxybenzene-1-sulfonyl Chloride Based on Differential Evidence


ANDA Filing and Quality Control for Generic Dabrafenib (Tafinlar) Manufacturing

This compound is the definitive reference standard for Dabrafenib Impurity 7, required for analytical method development, method validation (AMV), and QC release testing in Abbreviated New Drug Applications (ANDA) for generic Dabrafenib formulations [1]. It enables forced degradation studies to identify and quantify this specific impurity during stability testing of Dabrafenib drug substance and drug product, and supports Drug Master File (DMF) filings with pharmacopeial traceability to USP or EP standards where feasible . No alternative regioisomer can fulfill this role, as regulatory agencies require impurity reference standards that match the exact chemical structure of the specified impurity. Laboratories should procure this compound from suppliers that provide the full regulatory characterization data package (e.g., ChemWhat, ISPStandards, SynZeal) rather than from general chemical suppliers that offer it solely as a synthetic building block without impurity-specific documentation.

Synthesis of Sterically Demanding Sulfonamide Derivatives with Ortho-Substituent Control

The di-ortho-substitution pattern (2-fluoro, 6-methoxy) creates a sterically congested sulfonyl chloride center that exhibits the 'positive ortho-effect' documented in the mechanistic literature [1]. This makes the compound particularly valuable for synthesizing sulfonamide derivatives where steric control around the sulfonamide bond is desired—for instance, in medicinal chemistry programs targeting conformationally restricted bioactive sulfonamides. The ortho-fluoro substituent also provides a spectroscopic handle (¹⁹F NMR) for reaction monitoring and product characterization. Researchers should select this compound over monosubstituted analogs when both steric hindrance at the sulfonyl center and fluorine-mediated analytical tractability are required in the same building block.

Preparation of FABI-Type Fluorosulfonyl Radical Precursors for Photoredox SuFEx Chemistry

2-Fluoro-6-methoxybenzene-1-sulfonyl chloride serves as a key synthetic intermediate for preparing 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts, which are bench-stable, redox-active fluorosulfonyl radical precursors enabling radical fluorosulfonylation of alkenes under visible-light photoredox catalysis [1]. The FABI salts derived from this sulfonyl chloride offer significant advantages over gaseous FSO₂Cl (the traditional fluorosulfonyl radical source), including solid-state stability, ease of handling, and higher yields with challenging substrates [1]. The 2-fluoro-6-methoxy substitution on the aryl ring may modulate the redox potential and stability of the resulting FABI reagent compared to analogs derived from unsubstituted or differently substituted benzenesulfonyl chlorides, though direct comparative electrochemical data remain to be published.

Structure-Reactivity Relationship (SAR) Studies of Hindered Aromatic Sulfonyl Electrophiles

This compound provides a unique data point for physical organic chemistry studies investigating the interplay between steric and electronic effects in nucleophilic substitution at tetracoordinate sulfur centers. The simultaneous presence of an electron-withdrawing ortho-fluoro substituent and an electron-donating ortho-methoxy group creates a push-pull electronic environment superimposed on steric compression, making this compound a valuable probe for extending the Hammett/Taft linear free energy relationship framework beyond the mono-ortho-substituted systems studied to date [1]. Academic and industrial laboratories engaged in reaction mechanism elucidation or predictive reactivity modeling should consider this compound as a test substrate representing the di-ortho-substituted, electronically asymmetric case within the benzenesulfonyl chloride series.

Quote Request

Request a Quote for 2-fluoro-6-methoxybenzene-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.